Enantiomeric Purity: >99% ee for (1S,3S) vs. Racemic (0% ee) via Chemical Resolution
Chemical resolution of racemic trans-2,2-dichloro-3-phenylcyclopropanecarboxylic acid (the direct acid precursor) using (R)-2-amino-3-phenylpropanamide (APA) yields the (1S,3S)-acid with >99% enantiomeric excess (ee) after salt breakage [1]. Biocatalytic enantioselective hydrolysis of the corresponding nitrile using Rhodococcus sp. AJ270 whole cells produces the (1S,3S)-amide in >99% ee under mild aqueous conditions (pH 7.0, 30°C) [2]. In contrast, the racemic trans mixture has 0% ee by definition, offering no stereochemical purity for chiral-sensitive applications.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >99% ee (both chemical resolution of acid precursor and biocatalytic amide synthesis) |
| Comparator Or Baseline | Racemic trans-2,2-dichloro-3-phenylcyclopropane-1-carboxamide: 0% ee |
| Quantified Difference | >99 percentage point difference in ee |
| Conditions | Chemical resolution: acetonitrile, 60°C, APA resolving agent [1]; Biocatalytic: Rhodococcus sp. AJ270, phosphate buffer pH 7.0, 30°C [2] |
Why This Matters
For chiral lead optimization and stereospecific pharmacological profiling, only the >99% ee enantiomer can deliver interpretable SAR data; the racemate confounds potency and selectivity measurements by averaging opposing biological effects of the two antipodes.
- [1] Dow AgroSciences LLC. Patent US20180099919A1: Process for the preparation of (1R,3R)- and (1S,3S)-2,2-dihalo-3-(substituted phenyl)cyclopropanecarboxylic acids. 2018. View Source
- [2] Wang MX, Feng GQ, Zheng QY. Nitrile and amide biotransformations for efficient synthesis of enantiopure gem-dihalocyclopropane derivatives. Adv Synth Catal. 2003;345(6-7):695-698. doi:10.1002/adsc.200303020. View Source
